molecular formula C5H9NO3 B1627352 N-formyl-2-methylAlanine CAS No. 60421-25-2

N-formyl-2-methylAlanine

Cat. No. B1627352
Key on ui cas rn: 60421-25-2
M. Wt: 131.13 g/mol
InChI Key: HBYUYCJYSZHTTE-UHFFFAOYSA-N
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Patent
US04045578

Procedure details

Preparation of ethyl-60 -aminoisobutyrylglycinate hydrochloride: To a solution of 10.3 gms (0.10 mol) of α-aminoisobutyric acid in 210 ml of 98% formic acid at 0° C, there was added dropwise with stirring 70 ml of acetic anhydride. After stirring at room temperature for 2 hr., 85 ml of ice water was added and the solution evaporated under reduced pressure to give an off-white solid. Recrystallization from absolute ethanol gave 11.2 g (0.085 mol), 85%, N-formyl-α -aminoisobutyric acid, mp 129.5°-131° C; pmr (D2O) δ 1.50 (s, 6H), 4.06 (s, 2H) and 8.16 (s, 1H) ppm.
[Compound]
Name
ethyl-60 -aminoisobutyrylglycinate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
85 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[C:8](OC(=O)C)(=[O:10])C>C(O)=O>[CH:8]([NH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4])=[O:10]

Inputs

Step One
Name
ethyl-60 -aminoisobutyrylglycinate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
210 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
ice water
Quantity
85 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from absolute ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)NC(C(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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